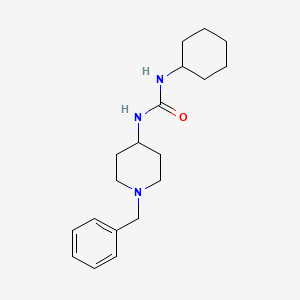![molecular formula C13H16N4O2 B5684953 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one, also known as DMMP, is a synthetic compound that has been widely used in scientific research. DMMP has been found to have various biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of different biological processes.
Mecanismo De Acción
The mechanism of action of 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one involves the inhibition of CDK4 activity. CDK4 is a protein that is involved in the regulation of the cell cycle by phosphorylating the retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of E2F transcription factors, which promote the expression of genes that are necessary for cell cycle progression. This compound inhibits CDK4 activity by binding to the ATP-binding site of the protein, preventing the phosphorylation of Rb and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In addition to its inhibition of CDK4 activity, this compound has been shown to induce the expression of p21, a protein that is involved in the regulation of the cell cycle. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. This inhibition leads to an increase in the acetylation of histones, which promotes the expression of genes that are involved in cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one has several advantages for use in lab experiments. It is a highly specific inhibitor of CDK4 activity, making it a valuable tool for studying the role of CDK4 in cell cycle regulation. This compound is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, this compound also has some limitations. It has relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several future directions for research on 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one. One potential direction is to investigate the effects of this compound on other CDKs, as well as other proteins that are involved in cell cycle regulation. Another potential direction is to study the effects of this compound in vivo, to determine its potential as a cancer therapy. Additionally, further research could be done to optimize the synthesis and purification of this compound, to make it more readily available for use in experiments.
Métodos De Síntesis
5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one can be synthesized using a one-pot reaction of 2-methoxypyridine-3-carboxaldehyde, dimethylamine, and 4-chloro-3-nitropyridazine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The product is then purified using column chromatography to obtain this compound as a white solid.
Aplicaciones Científicas De Investigación
5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one has been used in various scientific research applications, including drug discovery, neurobiology, and cancer research. This compound has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that is involved in the regulation of cell cycle progression. This inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-16(2)11-7-12(18)17(15-8-11)9-10-5-4-6-14-13(10)19-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGECYTIFJMHXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine hydrochloride](/img/structure/B5684887.png)

![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)
![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)

![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)


![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)
![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)
![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5684957.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5684965.png)
![3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)
